

Application Notes and Protocols for Testing IK-175 Efficacy in Animal Models

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Compound of Interest

Compound Name: Antitumor agent-175

Cat. No.: B15601157

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Introduction

IK-175 is a novel, potent, and selective orally bioavailable antagonist of the Aryl Hydrocarbon Receptor (AHR).[1][2] The AHR is a ligand-activated transcription factor that plays a crucial role in tumor immune evasion.[1][2] In the tumor microenvironment (TME), the AHR pathway can be activated by ligands such as kynurenine, a metabolite of tryptophan, leading to broad immunosuppression.[1][2] This immunosuppressive environment is characterized by the suppression of effector T cells and natural killer (NK) cells, and the promotion of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs). IK-175 is designed to block this AHR-mediated immunosuppression, thereby restoring and enhancing anti-tumor immunity.[1] Preclinical studies have demonstrated the anti-tumor activity of IK-175, both as a monotherapy and in combination with other anti-cancer agents, in various syngeneic mouse models.[1][3]

Mechanism of Action

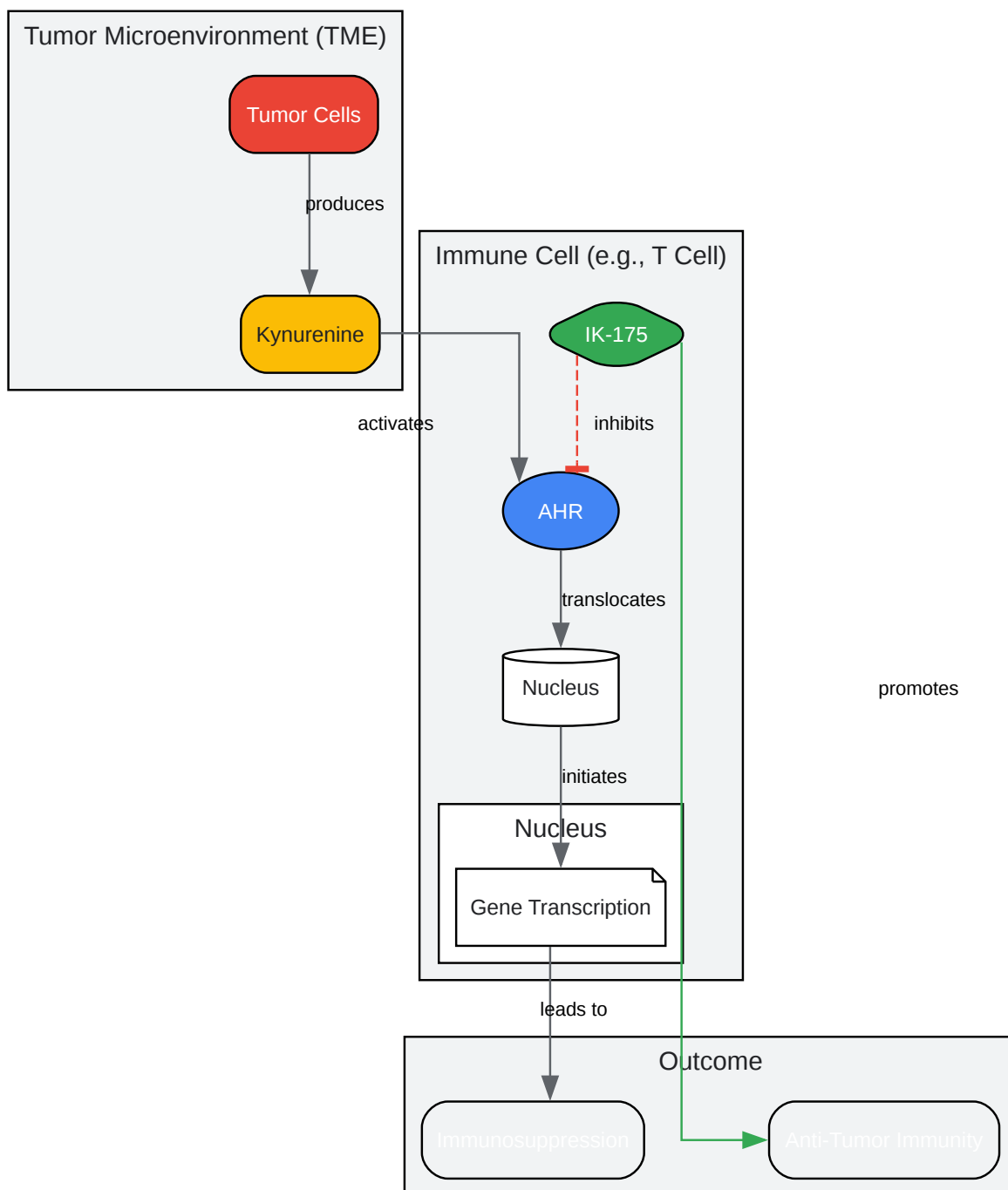
IK-175 competitively binds to the AHR, preventing the binding of its natural ligands like kynurenine. This inhibition blocks the nuclear translocation of the AHR and subsequent transcription of target genes that promote immunosuppression. By antagonizing the AHR signaling pathway, IK-175 reverses the immunosuppressive TME, leading to a pro-inflammatory environment characterized by:

- Increased production of pro-inflammatory cytokines such as IL-2.[3]

- Decreased production of anti-inflammatory cytokines like IL-10 and IL-22.[3][4]
- Reduced populations of suppressive immune cells, including Tregs.[1]
- Enhanced activation and function of cytotoxic CD8+ T cells.[5]

This shift in the TME from an immunosuppressive to an immunostimulatory state facilitates a more robust anti-tumor immune response.

IK-175 Mechanism of Action

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Caption: IK-175 blocks AHR activation, preventing immunosuppression.

Data Presentation

In Vitro Activity of IK-175

| Assay | Cell Line | Parameter | IK-175 IC50 | Reference |
|-----------------------------------|-------------------------|------------------|-----------------|-----------|
| AHR-dependent Luciferase Reporter | Human HepG2 | AHR Inhibition | 91 nM | N/A |
| Cytokine Production | Activated Human T-cells | IL-22 Inhibition | 7 nM | [3] |
| Cytokine Production | Activated Human T-cells | IL-2 Induction | 2-fold increase | [3] |

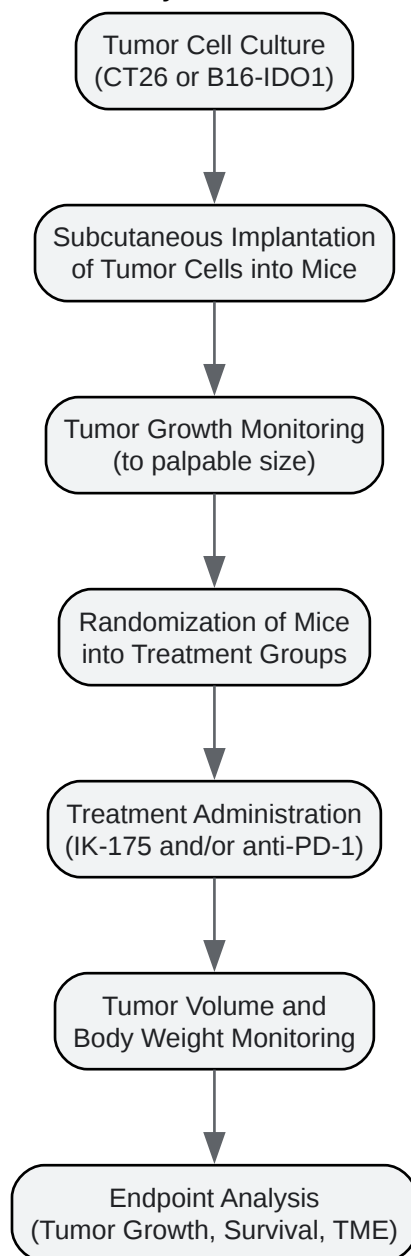
In Vivo Efficacy of IK-175 in Syngeneic Mouse Models

| Animal Model | Treatment | Primary Endpoint | Result | Reference |
|---------------------------|--------------------------------|---|-----------------------------------|-----------|
| CT26 Colorectal Carcinoma | IK-175 (25 mg/kg, oral, daily) | Tumor Growth Inhibition | Significant inhibition (p=0.0015) | [3] |
| IK-175 + anti-PD-1 | Tumor Growth Inhibition | Enhanced anti-tumor activity vs. single agents | [3] | |
| B16-IDO1 Melanoma | IK-175 (25 mg/kg, oral, daily) | Tumor Growth Inhibition | Not statistically significant | [3] |
| IK-175 + anti-PD-1 | Tumor Growth Inhibition | Significant inhibition vs. single agents (p=0.01) | [3] | |
| IK-175 + anti-PD-1 | Complete Response | 1 complete response observed | [3] | |

Experimental Protocols

Syngeneic Mouse Models for Efficacy Evaluation

In Vivo Efficacy Workflow for IK-175



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- To cite this document: BenchChem. [Application Notes and Protocols for Testing IK-175 Efficacy in Animal Models]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15601157#animal-models-for-testing-ik-175-efficacy]

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